Epomediol

Description

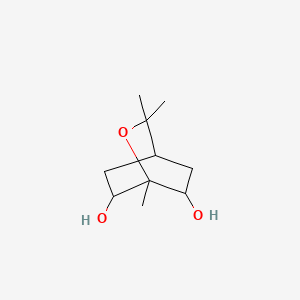

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Epomediol's Mechanism of Action in Cholestasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epomediol, a synthetic terpenoid compound, has demonstrated therapeutic potential in the management of cholestasis, a condition characterized by the impairment of bile flow. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cholestasis, drawing upon preclinical and clinical data. The primary mode of action appears to be a multi-faceted approach involving the enhancement of bile acid synthesis and secretion, restoration of hepatocyte membrane fluidity, and a potent choleretic effect. While direct interactions with key nuclear receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) have not been definitively established in the available literature, this guide will also explore putative pathways through which this compound may exert its beneficial effects. All quantitative data from cited studies are summarized for comparative analysis, and detailed experimental protocols are provided for key research models.

Core Mechanisms of Action

Choleretic Effect and Enhancement of Bile Flow

This compound exhibits a significant choleretic effect, directly increasing bile flow. This action is dose-dependent and appears to be more pronounced at lower baseline rates of bile acid secretion. The mechanism is believed to be twofold:

-

Bile Acid-Dependent Flow: this compound enhances the secretion of bile acids, which in turn osmotically draws water and electrolytes into the bile canaliculi, increasing the bile acid-dependent fraction of bile flow.

-

Bile Acid-Independent Flow: The compound also appears to stimulate the bile acid-independent fraction of bile flow, a process associated with the transport of other organic and inorganic solutes. This is supported by findings of an increased anionic gap in the bile of this compound-treated subjects.

Stimulation of Bile Acid Synthesis

A key aspect of this compound's mechanism is its ability to upregulate the synthesis of bile acids.[1] This is achieved through the increased expression and activity of cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1] By promoting the conversion of cholesterol to bile acids, this compound not only enhances bile flow but also contributes to cholesterol homeostasis.

Restoration of Hepatocyte Membrane Fluidity

In certain forms of cholestasis, such as that induced by estrogens, a decrease in the fluidity of the hepatocyte plasma membrane is observed. This impairment can disrupt the function of membrane-bound transporters essential for bile acid transport. Preclinical studies have demonstrated that this compound can reverse the ethinylestradiol-induced decrease in liver plasma membrane fluidity.[2] This restoration of membrane integrity is thought to be a crucial component of its therapeutic effect, facilitating the normal function of transport proteins.

Putative Signaling Pathways

While direct evidence is lacking, the known effects of this compound on bile acid synthesis suggest a potential, albeit indirect, influence on the signaling pathways that regulate bile acid homeostasis.

Potential Indirect Influence on FXR Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. Activation of FXR by bile acids transcriptionally represses the CYP7A1 gene. Given that this compound increases CYP7A1 expression, it is plausible that it does not act as a direct FXR agonist. Instead, by enhancing bile flow and altering the composition of the bile acid pool, this compound may indirectly modulate FXR activity. For instance, a reduction in the concentration of hydrophobic bile acids, which are potent FXR ligands, within the hepatocyte could lead to a de-repression of the CYP7A1 gene.

Diagram: Putative Indirect Mechanism of this compound on Bile Acid Synthesis Regulation

Caption: Putative mechanism of this compound in the hepatocyte.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effects of this compound on Bile Flow and Composition in Rats

| Parameter | Control | This compound Treated | % Change |

| Bile Flow | Baseline | Increased | +42% |

| Bile Acid Secretion | Baseline | Increased | +74% |

| Cholesterol Secretion | Baseline | Increased | +42% |

Data from a study on Wistar rats treated with this compound (100 mg/kg daily, i.p.) for 5 days.

Table 2: Effects of this compound in a Rat Model of Ethinylestradiol-Induced Cholestasis

| Parameter | Ethinylestradiol (EE) | EE + this compound | % Change (vs. EE alone) |

| Bile Flow | Decreased (-43% vs. control) | Increased | +13% |

| Bile Acid Secretion | Decreased (-37% vs. control) | Increased | +29% |

| Cholesterol Secretion | Decreased (-45% vs. control) | Increased | +31% |

| Cholesterol 7α-hydroxylase Activity | Decreased (-22% vs. control) | Restored to control levels | - |

| HMG-CoA Reductase Activity | No significant change | Increased (+96% vs. control) | - |

Data from a study on rats treated with ethinylestradiol (5 mg/kg, s.c.) for 5 days, with or without co-administration of this compound (100 mg/kg daily, i.p.).[1]

Table 3: Clinical Efficacy of this compound in Intrahepatic Cholestasis of Pregnancy

| Parameter | Pre-treatment | Post-treatment (900 mg/day) | Post-treatment (1200 mg/day) |

| Pruritus Severity Score (% of pre-treatment) | 100% | 48.8 ± 7.5% | 20.7 ± 6.2% |

| Serum Bilirubin | No significant change | No significant change | No significant change |

| Serum Bile Salts | No significant change | No significant change | No significant change |

| Serum Aminotransferases | No significant change | No significant change | No significant change |

| Serum Alkaline Phosphatases | No significant change | No significant change | No significant change |

Data from a clinical study in patients with intrahepatic cholestasis of pregnancy (n=11) treated with this compound for 15 days. A greater amelioration of pruritus was observed in patients treated with 1,200 mg/day compared to 900 mg/day (p < 0.05).[3]

Experimental Protocols

Ethinylestradiol-Induced Cholestasis in Rats

This model is widely used to mimic estrogen-induced cholestasis.

-

Animals: Male or female Wistar rats (body weight 200-250g).

-

Induction of Cholestasis: Ethinylestradiol is administered subcutaneously (s.c.) at a dose of 5 mg/kg body weight daily for 5 consecutive days.[2] Control animals receive the vehicle (e.g., propylene (B89431) glycol).

-

This compound Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight daily for the same 5-day period as ethinylestradiol.

-

Bile Collection and Analysis: On the 6th day, rats are anesthetized, and the common bile duct is cannulated for bile collection. Bile flow is measured gravimetrically. Bile acid and cholesterol concentrations are determined using enzymatic assays.

-

Enzyme Activity Assays: Livers are harvested, and microsomes are prepared. The activity of cholesterol 7α-hydroxylase and HMG-CoA reductase is measured using radiometric assays with appropriate substrates.

-

Membrane Fluidity Measurement: Liver plasma membranes are isolated. Membrane fluidity is assessed by measuring the steady-state fluorescence polarization of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2]

Diagram: Experimental Workflow for Ethinylestradiol-Induced Cholestasis Model

Caption: Workflow for the rat model of cholestasis.

Conclusion and Future Directions

This compound demonstrates a clear therapeutic effect in cholestasis, primarily through its choleretic properties, stimulation of bile acid synthesis via upregulation of CYP7A1, and restoration of hepatocyte membrane fluidity. While its symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy is clinically significant, the lack of improvement in liver biochemical markers in the same study suggests its primary action may be on bile flow dynamics rather than directly mitigating hepatocellular injury.

Future research should focus on elucidating the precise molecular signaling pathways through which this compound upregulates CYP7A1 expression. Investigating its potential interactions, direct or indirect, with key nuclear receptors such as FXR, LXR, and PXR, as well as membrane receptors like TGR5, would provide a more complete understanding of its mechanism of action. Further clinical trials with larger patient cohorts are warranted to confirm its efficacy and safety profile for various cholestatic conditions.

References

Choleretic Properties of the Synthetic Terpenoid Epomediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic bridged bicyclo compound derived from terpenoids, has demonstrated significant choleretic activity, positioning it as a compound of interest for the management of cholestatic conditions. This technical guide provides an in-depth overview of the choleretic properties of this compound, with a focus on its quantitative effects on bile flow and composition. Detailed experimental protocols for assessing these properties are outlined, and key mechanistic insights are visualized through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of hepatology and drug development.

Introduction to this compound and Choleretic Agents

Cholagogues and choleretics are substances that stimulate the flow of bile from the liver. This action is crucial for the digestion and absorption of fats and for the excretion of bilirubin (B190676) and other waste products. Cholestasis, a condition characterized by a reduction or stoppage of bile flow, can lead to liver damage and other complications. Synthetic terpenoids, such as this compound, have emerged as a promising class of compounds with potent choleretic effects.[1][2][3] Terpenoids, in general, are a large and diverse class of naturally occurring organic chemicals that have been investigated for various therapeutic properties, including hepatoprotective effects.[4][5][6] this compound's unique structure and mechanism of action make it a subject of considerable research interest for its potential therapeutic applications in intrahepatic cholestasis.[3][7]

Quantitative Effects of this compound on Bile Flow and Composition

This compound exerts a dose-dependent choleretic effect, significantly increasing bile flow.[8][9] Its mechanism appears to be multifactorial, involving both bile acid-dependent and independent pathways.[1] The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Dose-Dependent Effect of this compound on Bile Flow in Rats [8][9]

| This compound Dose Rate (mg/kg/h) | Bile Flow Increase (%) | Animal Model Conditions |

| 20 | Dose-dependent increase | Rats receiving Na+ taurocholate infusion (120 or 240 nmol/min/100g) or physiologic saline.[8] |

| 50 | Up to 67% | Rats receiving Na+ taurocholate infusion (120 or 240 nmol/min/100g) or physiologic saline.[8][9] |

Table 2: Effect of this compound on Ethinylestradiol-Induced Cholestasis in Rats [2][10][11]

| Treatment Group | Bile Flow | Biliary Cholesterol Secretion | Biliary Phosphatidylcholine (PC) to Lyso-phosphatidylcholine (LPC) Ratio | Liver Plasma Membrane Fluidity |

| Control | Normal | Normal | 26.8 +/- 9.9 | Normal |

| Ethinylestradiol (EE) | Significantly reduced | Significantly reduced | 5.0 +/- 2.5 | Markedly decreased |

| EE + this compound (100 mg/kg) | Restored to control values | Comparable to controls | 27.6 +/- 10.6 | Significantly increased (higher than control and EE groups) |

Table 3: Effect of this compound on Glutathione (B108866) Homeostasis in Ethinylestradiol-Induced Cholestasis in Rats [1]

| Treatment Group | Liver Reduced Glutathione (GSH) | Liver Oxidized Glutathione | Biliary Cysteine | Liver Cysteine |

| Control | Normal | Normal | Normal | Normal |

| Ethinylestradiol (EE) | Significantly decreased | Significantly decreased | Almost absent | Not specified |

| EE + this compound | Returned to normal | Returned to normal | Significantly increased | Significantly increased |

Mechanism of Action

The choleretic action of this compound is associated with several key mechanisms:

-

Enhanced Sodium Transport : this compound's effect is linked to an increased transport of Na+ into the bile, contributing to an increased anionic gap.[8][9]

-

Independent and Additive to Bile Acids : The mechanism of action is independent of and additive to that of bile acids, particularly at lower bile acid secretion rates.[8][9] However, its effect diminishes at high rates of bile acid secretion, suggesting a shared maximal capacity for water passage into the bile has been reached.[8][9]

-

Restoration of Membrane Fluidity : In models of ethinylestradiol-induced cholestasis, this compound has been shown to reverse the decrease in liver plasma membrane fluidity caused by the estrogen.[2][10] This restoration of fluidity is a key aspect of its protective effect.

-

Modulation of Glutathione Homeostasis : this compound helps to normalize the levels of reduced and oxidized glutathione in the liver, which are depleted in ethinylestradiol-induced cholestasis.[1] It also increases biliary and liver cysteine levels.[1]

Below is a diagram illustrating the proposed mechanism of this compound in ameliorating cholestasis.

Caption: Proposed mechanism of this compound in reversing cholestasis.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to assess the choleretic properties of this compound.

Animal Model and Surgical Preparation

-

Animal Model : Male Wistar rats are typically used. The animals are housed in a controlled environment with a standard diet and water ad libitum.

-

Anesthesia and Surgery : Rats are anesthetized, and a midline laparotomy is performed. The common bile duct is cannulated with polyethylene (B3416737) tubing to allow for bile collection. A jugular vein is also cannulated for intravenous infusions.

Assessment of Choleretic Effect in Normal Rats

-

Stabilization Period : Following surgery, the rats are allowed to stabilize.

-

Infusion : A continuous intravenous infusion of either physiologic saline (NaCl 0.16 M) or sodium taurocholate (at concentrations of 120 or 240 nmol/min/100 g body weight) is administered.[8]

-

This compound Administration : this compound is administered intravenously through a separate syringe connected to the same vein catheter at rates of 20 and 50 mg/kg/h.[8][9]

-

Bile Collection and Analysis : Bile is collected at regular intervals (e.g., every 15-30 minutes) and the volume is measured to determine bile flow rate. The bile can be further analyzed for the concentration of bile acids, electrolytes (Na+), and other components.

Assessment of this compound in Ethinylestradiol-Induced Cholestasis

-

Induction of Cholestasis : Rats are pre-treated with ethinylestradiol (e.g., 5 mg/kg subcutaneously for 5 days) to induce cholestasis.[2]

-

This compound Treatment : A separate group of ethinylestradiol-treated rats receives this compound (e.g., 100 mg/kg intraperitoneally).[2]

-

Assessment Parameters :

-

Bile Flow : Measured as described in section 4.2.

-

Biliary Lipid Composition : Biliary cholesterol and phospholipids (B1166683) (specifically phosphatidylcholine and lyso-phosphatidylcholine) are quantified.[10]

-

Liver Plasma Membrane Fluidity : Assessed by measuring the steady-state fluorescence polarization of diphenylhexatriene (DPH) in isolated liver plasma membranes.[2]

-

Glutathione Homeostasis : Levels of reduced (GSH) and oxidized glutathione (GSSG) are measured in liver tissue. Cysteine levels are measured in bile and liver.[1]

-

Below is a diagram illustrating the experimental workflow for assessing the choleretic properties of this compound.

Caption: Experimental workflow for assessing this compound's choleretic effects.

Conclusion and Future Directions

This compound has demonstrated robust choleretic and hepatoprotective properties in preclinical models. Its ability to increase bile flow through mechanisms that are both independent of and additive to bile acid secretion, coupled with its capacity to restore membrane fluidity and glutathione homeostasis, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound and its downstream signaling pathways. Furthermore, clinical trials are warranted to establish its safety and efficacy in human patients with various forms of cholestatic liver disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of ethinylestradiol-induced cholestasis by this compound in rat. The role of liver plasma-membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Therapeutic effect of a new molecule, this compound, in intrahepatic cholestasis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terpenoids as potential chemopreventive and therapeutic agents in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the terpenic compound this compound on biliary secretion and bile composition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of ethinylestradiol and this compound on bile flow and biliary lipid composition in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on bile flow and composition in normal rats and in rats with ethynylestradiol-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Epomediol: A Technical Guide to its Biological Activities and Therapeutic Potential in Hepatobiliary Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid, has demonstrated significant therapeutic efficacy as a choleretic agent, primarily in the management of intrahepatic cholestasis of pregnancy (ICP). Its principal mechanism of action involves the enhancement of liver cell membrane fluidity, which is often compromised in cholestatic conditions. This technical guide provides an in-depth overview of the biological activities of this compound, summarizing key quantitative data from preclinical and clinical studies, detailing available experimental methodologies, and visualizing its proposed mechanism of action. While the primary focus of existing research has been on its hepatoprotective effects, this guide also acknowledges the current lack of evidence for other biological activities.

Core Biological Activity: Choleretic and Hepatoprotective Effects

This compound's most well-documented biological activity is its ability to increase bile flow and ameliorate the symptoms of cholestasis. This has been demonstrated in both animal models and human clinical trials.

Mechanism of Action in Cholestasis

The primary mechanism underlying this compound's therapeutic effect in cholestasis is its ability to improve the fluidity of hepatocyte plasma membranes.[1][2] In conditions like ethinylestradiol-induced cholestasis, liver cell membrane fluidity is markedly decreased.[1] this compound administration has been shown to reverse this decrease, restoring membrane fluidity to levels even higher than those in control animals.[1] This restoration of membrane fluidity is believed to improve the function of membrane-bound proteins involved in bile formation and transport.

Interestingly, while restoring bile flow, this compound does not appear to influence the activity of Na+/K+-ATPase in hepatocytes, an enzyme crucial for maintaining the electrochemical gradient that drives bile salt uptake.[1] This suggests that its mechanism is independent of this key transporter's direct modulation.

Caption: Workflow for the animal model of cholestasis.

Clinical Trial in Intrahepatic Cholestasis of Pregnancy

-

Participants: Hospitalized patients diagnosed with Intrahepatic Cholestasis of Pregnancy.

-

Intervention: Oral administration of this compound at two different dosages: 900 mg/day (n=7) and 1,200 mg/day (n=4). [2]* Duration: 15 days. [2]* Primary Outcome: Amelioration of pruritus, assessed as a percentage of the pre-treatment severity score. [2]* Secondary Outcomes: Serum levels of bilirubin, bile salts, aminotransferases, and alkaline phosphatases. [2]* Follow-up: Patients were monitored for relapse of pruritus after discontinuation of the drug and followed up until after delivery. [2]

Other Potential Biological Activities: A Note on the Lack of Evidence

Extensive literature searches did not yield any evidence to support other biological activities of this compound beyond its effects on the hepatobiliary system. Specifically, no studies were found investigating its potential effects on neurite outgrowth, neurotrophic factors, or any other neurological or cellular processes. Therefore, at present, the biological activity profile of this compound appears to be highly specific to its role as a choleretic and membrane-fluidizing agent in the liver.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy, with a clear mechanism of action centered on the restoration of liver cell membrane fluidity. The quantitative data from both preclinical and clinical studies support its efficacy in this specific indication.

Future research should focus on several key areas:

-

Full-text publication of detailed experimental protocols: This would allow for better replication and a deeper understanding of the conducted studies.

-

Larger, randomized controlled clinical trials: To further solidify the evidence for its efficacy and safety in ICP and other cholestatic conditions.

-

Exploration of the broader hepatoprotective potential: Investigating its effects in other forms of liver injury where membrane fluidity might be compromised.

-

Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and better understand its metabolism and distribution.

While the current evidence base is robust in its specific niche, a broader investigation into the full therapeutic potential of this compound is warranted. However, based on the available data, its biological activities are confined to the hepatobiliary system.

References

Epomediol's Role in Bile Acid and Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid, has demonstrated significant effects on bile acid and cholesterol metabolism, positioning it as a molecule of interest for therapeutic development, particularly in the context of cholestatic liver diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The primary mechanism of this compound appears to be the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This action enhances the conversion of cholesterol into bile acids, thereby increasing bile flow and the biliary secretion of both bile acids and cholesterol. Furthermore, in models of ethinylestradiol-induced cholestasis, this compound has been shown to restore normal liver plasma membrane fluidity, suggesting a multifactorial mechanism in its therapeutic effects. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They are synthesized from cholesterol in the liver, and their homeostasis is tightly regulated by a complex network of nuclear receptors and enzymes. Dysregulation of bile acid and cholesterol metabolism can lead to various pathological conditions, including cholestasis, hypercholesterolemia, and gallstone disease. This compound has emerged as a promising compound that modulates these pathways, offering potential therapeutic benefits. This guide will delve into the core mechanisms of this compound, focusing on its impact on key metabolic pathways.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of bile acid and cholesterol metabolism, as reported in preclinical studies.

Table 1: Effect of this compound on Bile Flow and Biliary Secretion in Rats

| Treatment Group | Bile Flow (% Change) | Bile Acid Secretion (% Change) | Cholesterol Secretion (% Change) | Reference |

| This compound | +42% | +74% | +42% | [1] |

| Ethinylestradiol | -43% | -37% | -45% | [1] |

| This compound + Ethinylestradiol | Restoration to near control levels | Increase in bile salt secretion rate | Comparable to controls | [2] |

Table 2: Dose-Dependent Effect of this compound on Bile Flow in Rats

| This compound Dose (mg/kg, p.o.) | Bile Flow Increase | Reference |

| 30-300 | Dose-dependent increase | [3] |

Table 3: Effect of this compound on Biliary Phospholipid Composition in Ethinylestradiol-Induced Cholestasis in Rats

| Treatment Group | Biliary Phosphatidylcholine (PC) to Lysophosphatidylcholine (LPC) Ratio | Reference |

| Control | 26.8 ± 9.9 | [2] |

| Ethinylestradiol | 5.0 ± 2.5 | [2] |

| This compound + Ethinylestradiol | 27.6 ± 10.6 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Ethinylestradiol-Induced Cholestasis Rat Model

This model is widely used to mimic intrahepatic cholestasis and to evaluate the efficacy of potential therapeutic agents like this compound.

-

Animals: Male Wistar rats are typically used.

-

Induction of Cholestasis: Ethinylestradiol (EE) is administered subcutaneously at a dose of 5 mg/kg body weight daily for 5 consecutive days[4].

-

This compound Treatment: this compound is administered, often intraperitoneally, at a specified dose (e.g., 100 mg/kg body weight) concurrently with or after the induction of cholestasis[4].

-

Sample Collection:

-

Bile Collection: The common bile duct is cannulated for bile collection. Bile flow rate is measured gravimetrically, assuming a density of 1 g/mL.

-

Blood Sampling: Blood is collected for the analysis of liver function markers.

-

Liver Tissue: Liver tissue is harvested for histological analysis and measurement of enzyme activities.

-

-

Parameters Measured:

-

Bile flow rate.

-

Biliary concentration of bile acids, cholesterol, and phospholipids.

-

Serum levels of bilirubin, alkaline phosphatase, and aminotransferases.

-

Liver plasma membrane fluidity.

-

Hepatic enzyme activities (e.g., Na+/K+-ATPase, cholesterol 7α-hydroxylase).

-

Measurement of Bile Flow and Composition

-

Bile Duct Cannulation: Under anesthesia, a midline abdominal incision is made, and the common bile duct is exposed and cannulated with polyethylene (B3416737) tubing.

-

Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a specified duration.

-

Quantification of Biliary Lipids:

-

Bile Acids: Total bile acids are quantified using enzymatic assays. Individual bile acid species can be profiled using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cholesterol: Biliary cholesterol concentration is determined using enzymatic colorimetric or fluorometric assays.

-

Phospholipids: Phospholipid content is measured by quantifying inorganic phosphate (B84403) after complete digestion of the phospholipids.

-

Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay

-

Microsome Preparation: Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

-

Assay Reaction: Microsomal protein is incubated with a reaction mixture containing radiolabeled cholesterol (e.g., [4-¹⁴C]cholesterol) and a NADPH-generating system.

-

Extraction and Separation: After the incubation period, the steroids are extracted, and the product, 7α-hydroxycholesterol, is separated from the substrate, cholesterol, using thin-layer chromatography (TLC) or HPLC.

-

Quantification: The radioactivity of the 7α-hydroxycholesterol spot is measured by liquid scintillation counting to determine the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in bile acid and cholesterol metabolism and the experimental workflow for studying this compound's effects.

Caption: Regulation of the classical bile acid synthesis pathway.

References

- 1. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of ethinylestradiol-induced cholestasis by this compound in rat. The role of liver plasma-membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical formula and structure of Epomediol (C10H18O3)

An In-Depth Technical Guide to Epomediol (B1195073) (C₁₀H₁₈O₃)

Introduction

This compound, also known by the trade name Clesidren, is a synthetic terpenoid derivative with the chemical formula C₁₀H₁₈O₃.[1][2][3] It is recognized for its choleretic properties, which involve stimulating the flow of bile.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with available data from preclinical and clinical investigations into its therapeutic applications, primarily in the context of liver-related pathologies such as intrahepatic cholestasis of pregnancy.[2][4]

Chemical Formula and Structure

This compound is systematically named (1S,4R,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol.[2][5] Its structure is a bicyclic ether with two hydroxyl groups, which contribute to its polarity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][3][5][6] |

| Molar Mass | 186.25 g·mol⁻¹ | [2][5][6] |

| CAS Registry Number | 56084-15-2 | [2][3][6] |

| IUPAC Name | (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | [2] |

| Synonyms | Clesidren, 2,6-Dihydroxycineol | [2][3] |

| SMILES | CC1(C)[C@H]2C--INVALID-LINK--(--INVALID-LINK--O)O1">C@HO | [5] |

| InChI | InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10+ | [5] |

| InChIKey | JSNQSLSBBZFGBM-UICFKRDXSA-N | [5] |

| Melting Point | 125 °C | [6] |

Table 2: Predicted Physicochemical Properties of this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 187.13288 | 142.6 |

| [M+Na]⁺ | 209.11482 | 149.6 |

| [M-H]⁻ | 185.11832 | 138.4 |

| [M+NH₄]⁺ | 204.15942 | 168.8 |

| [M+K]⁺ | 225.08876 | 148.3 |

| Data sourced from PubChem and predicted using CCSbase.[1] |

Preclinical Research and Mechanism of Action

Preclinical studies, particularly in rat models, have been instrumental in elucidating the potential mechanism of action of this compound. The primary hypothesis for its therapeutic effect is its ability to modulate the fluidity of liver plasma membranes.[4][7]

Experimental Model: Ethinylestradiol-Induced Cholestasis

A key preclinical model involves the induction of cholestasis in rats using ethinylestradiol (EE), a synthetic estrogen.[7] EE administration is known to decrease liver plasma membrane fluidity, leading to impaired bile flow and transport of substances like sulfobromophthalein (B1203653) (BSP).[7]

Methodologies

While detailed, step-by-step protocols are not fully available in the cited literature, the general experimental methodologies can be summarized as follows:

-

Induction of Cholestasis: Rats are treated with EE (e.g., 5 mg/kg subcutaneously for 5 days) to induce a cholestatic state, characterized by a significant reduction in bile flow and BSP transport.[7]

-

This compound Administration: A separate cohort of EE-treated rats receives this compound (e.g., 100 mg/kg intraperitoneally) to assess its ability to reverse the cholestatic effects.[7]

-

Assessment of Liver Function: Key parameters measured include bile flow rate, plasma clearance of BSP, and biliary excretion of BSP.[7]

-

Biophysical Analysis: The fluidity of isolated liver plasma membranes is determined using techniques such as steady-state fluorescence polarization of diphenylhexatriene (DPH).[7] The activity of membrane-bound enzymes like Na+/K+-ATPase is also assayed.[7]

Preclinical Findings

In the EE-induced cholestasis model, this compound administration was found to restore bile flow and BSP transport parameters to control levels.[7] This functional recovery was associated with a significant increase in membrane fluidity, suggesting that this compound's primary mechanism is the reversal of EE-induced membrane rigidification.[7] Notably, this compound did not reverse the decrease in Na+/K+-ATPase activity caused by EE, indicating a specific effect on the physical properties of the membrane rather than a direct influence on this particular enzyme.[7]

Caption: Workflow of the preclinical evaluation of this compound in a rat model.

Clinical Studies and Efficacy

This compound has been investigated for its therapeutic potential in human subjects, particularly for symptomatic relief in cholestatic conditions.

Intrahepatic Cholestasis of Pregnancy (ICP)

Clinical trials have assessed the efficacy of this compound in alleviating pruritus (itching), a primary and distressing symptom of ICP.[4]

-

Methodology: In one study, hospitalized patients with ICP were administered this compound orally for 15 days.[4] The study involved different dosage groups to evaluate a dose-response relationship. Key endpoints included the severity of pruritus (measured via a scoring system) and standard biochemical markers of liver function (serum bilirubin, bile salts, aminotransferases, etc.).[4]

-

Clinical Findings: this compound administration led to a statistically significant reduction in the severity of pruritus compared to pretreatment levels.[4] Interestingly, a higher dose appeared to be more effective. However, the treatment did not significantly alter the biochemical parameters of liver dysfunction.[4] No adverse effects on mothers or their babies were reported, indicating good tolerability.[4]

Table 3: Clinical Efficacy of this compound in Intrahepatic Cholestasis of Pregnancy

| Dosage Group | Number of Patients (n) | Reduction in Pruritus Severity (% of pre-treatment score) | p-value |

| 900 mg/day | 7 | 48.8 ± 7.5 | < 0.05 |

| 1200 mg/day | 4 | 20.7 ± 6.2 | < 0.05 |

| Data adapted from a study on the symptomatic effect of this compound in patients with ICP.[4] |

Chronic Hepatopathies

The utility of this compound has also been explored in patients with chronic liver diseases.

-

Methodology: A double-blind, multi-centre study involving 519 patients evaluated the effect of this compound (200 mg three times daily for 30 days) versus a placebo.[8] Another study administered this compound intravenously (400-600 mg daily for 10 days) to 28 patients.[9] Efficacy was assessed based on the improvement of clinical symptoms (e.g., headache, asthenia, nausea) and laboratory parameters (e.g., transaminases, alkaline phosphatase).[8][9]

-

Clinical Findings: In patients with chronic hepatopathies without severe parenchymal damage, this compound treatment was associated with an improvement in both symptoms and laboratory markers.[8] The intravenous administration study also reported significant improvements in clinical parameters and hepatic function tests, with satisfactory tolerability.[9] The drug's activity was noted to be lower in cases of more severe, chronic liver damage, suggesting its utility is greatest where hepatic function is still reversible.[8]

Conclusion

This compound (C₁₀H₁₈O₃) is a synthetic terpenoid that has demonstrated therapeutic potential as a choleretic agent. Preclinical evidence strongly suggests its mechanism of action involves the restoration of liver plasma membrane fluidity, thereby reversing cholestatic effects induced by agents like synthetic estrogens. Clinical studies support its use for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy and in improving clinical and biochemical parameters in certain chronic hepatopathies. Its efficacy appears to be most pronounced in conditions where liver damage is not severe and is still reversible. Further research could focus on elucidating the specific molecular interactions between this compound and membrane components and exploring its potential in a broader range of cholestatic liver diseases.

References

- 1. PubChemLite - this compound (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Reversal of ethinylestradiol-induced cholestasis by this compound in rat. The role of liver plasma-membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biotransformation of Epomediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid compound, has demonstrated choleretic properties, making it a subject of interest in drug development for hepatobiliary disorders. Understanding its biotransformation is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the in vivo biotransformation of this compound, summarizing the current knowledge on its metabolic pathways, identified metabolites, and the analytical methodologies employed for their characterization. While quantitative pharmacokinetic data remains limited in publicly accessible literature, this guide consolidates the available qualitative data and proposes experimental workflows for further investigation. Additionally, potential signaling pathways associated with the choleretic effects of agents like this compound are discussed to provide a broader context for future research.

Introduction

This compound is a bridged bicyclic monoterpene derivative that has been investigated for its therapeutic potential in treating cholestasis and other liver-related conditions.[1][2][3][4] Its ability to increase bile flow suggests a significant interaction with hepatic metabolic and transport systems.[5] The in vivo fate of a drug candidate is a critical aspect of its preclinical and clinical evaluation, influencing its efficacy, safety, and dosing regimen. This guide focuses on the biotransformation of this compound, a key process in its disposition.

Metabolic Pathways and Identified Metabolites

The primary research on the in vivo biotransformation of this compound was conducted in rats, where the drug was administered orally or intravenously.[6] The investigation led to the identification of several metabolites, primarily through the analysis of urine, bile, and feces.[6] The metabolic transformations primarily involve oxidation and conjugation reactions, which are common pathways for xenobiotic metabolism in the liver.[7]

The main metabolites of this compound identified are:

-

Metabolite M1: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one

-

Metabolite M2: 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol

-

Metabolite M3: 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol[6]

These findings suggest two primary metabolic pathways for this compound in vivo:

-

Phase I Metabolism (Oxidation): The formation of M1 and M2 indicates that this compound undergoes oxidative metabolism.[6] This is a common fate for terpenoid compounds and is typically mediated by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes.[8][9][10][11][12] While the specific CYP450 isozymes involved in this compound metabolism have not been identified, CYP3A4, CYP2C9, and other members of the CYP2C and CYP3A subfamilies are known to metabolize a wide range of drugs, including terpenoids.[8][9] The formation of a hydroxylated and a keto-metabolite (M1) and a di-hydroxylated metabolite (M2) are characteristic outcomes of CYP450-mediated oxidation.[6]

-

Phase II Metabolism (Glucuronidation): The identification of a glucuronide conjugate (M3) demonstrates that this compound or its Phase I metabolites undergo conjugation with glucuronic acid.[6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), another major family of drug-metabolizing enzymes.[13][14] Glucuronidation significantly increases the water solubility of the compound, facilitating its excretion in bile and urine.[13] The presence of the glucuronide in bile suggests the involvement of specific transporters in its biliary excretion.[6]

The distribution of these metabolites varies across different biological matrices. In urine, the unchanged this compound along with all three metabolites (M1, M2, and M3) were detected.[6] In contrast, only the glucuronide metabolite (M3) and the parent drug were found in bile and feces, and only in trace amounts in the latter.[6] This distribution pattern suggests that the oxidized metabolites are primarily excreted via the renal route, while the glucuronide conjugate is a major component of biliary excretion.[6] The presence of the glucuronide in bile and feces also points towards a potential enterohepatic circulation of this compound.[6]

Data Presentation

Due to the limited availability of published quantitative data, the following table summarizes the qualitative findings on the distribution of this compound and its metabolites.

| Compound | Urine | Bile | Feces |

| This compound (Unchanged) | Present | Present | Trace |

| Metabolite M1 | Present | Not Detected | Not Detected |

| Metabolite M2 | Present | Not Detected | Not Detected |

| Metabolite M3 (Glucuronide) | Present | Present | Trace |

Table 1: Distribution of this compound and its Metabolites in Rat Biological Matrices.[6]

Experimental Protocols

The identification of this compound metabolites was achieved through a combination of analytical techniques.[6] While the specific parameters of the protocols used in the original study are not detailed, a general workflow for such an investigation can be outlined.

In Vivo Study Design

-

Animal Model: Male Wistar rats are a suitable model for in vivo metabolism studies.

-

Drug Administration: this compound can be administered via oral gavage and intravenous injection to assess both first-pass and systemic metabolism.

-

Sample Collection: Urine, bile (via bile duct cannulation), and feces are collected at timed intervals post-dosing. Blood samples can also be collected to determine the pharmacokinetic profile of the parent drug and its metabolites.

Metabolite Isolation and Extraction

A general protocol for extracting terpenoids and their metabolites from biological matrices involves the following steps:

-

Sample Preparation: Urine and bile samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Feces and tissue homogenates require homogenization and extraction.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE with a suitable organic solvent (e.g., ethyl acetate, hexane/acetone) or SPE with an appropriate cartridge can be used to isolate the metabolites from the biological matrix.[15] The choice of solvent and SPE sorbent depends on the polarity of the target analytes.

Metabolite Identification and Quantification

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the parent drug and its metabolites.[15]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is the primary tool for structural elucidation of metabolites.[6] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are crucial for identifying the sites of metabolic modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: For definitive structural confirmation, metabolites can be isolated in sufficient quantities for analysis by NMR and IR spectroscopy.[6]

-

Quantification: A validated LC-MS/MS method is typically used for the quantitative analysis of the parent drug and its metabolites in biological samples. This requires the use of stable isotope-labeled internal standards for accurate quantification.

Visualization of Pathways and Workflows

Biotransformation Pathway of this compound

Caption: Proposed metabolic pathway of this compound in vivo.

Experimental Workflow for Metabolite Identification

Caption: General experimental workflow for this compound metabolite analysis.

Potential Signaling Pathways for Choleretic Agents

Caption: Putative signaling pathways for choleretic agents.

Discussion and Future Directions

The current understanding of this compound's biotransformation is primarily qualitative, based on a single key study.[6] While this study provides a foundational understanding of the metabolic pathways involved, several critical areas require further investigation to create a complete profile of the drug's in vivo behavior.

-

Quantitative Pharmacokinetics: There is a pressing need for studies to determine the pharmacokinetic parameters of this compound and its metabolites, including clearance, volume of distribution, half-life, and bioavailability. This data is essential for establishing appropriate dosing regimens and understanding the drug's exposure-response relationship.

-

Enzyme Phenotyping: Identifying the specific CYP450 and UGT isozymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions. In vitro studies using human liver microsomes and recombinant enzymes can be employed for this purpose.[16][17][18][19][20]

-

Signaling Pathway Elucidation: The choleretic effect of this compound is likely mediated through the modulation of specific signaling pathways in hepatocytes that regulate bile acid synthesis and transport.[21][22] Investigating the effect of this compound on key regulators of bile flow, such as the farnesoid X receptor (FXR) and various protein kinases, would provide valuable insights into its mechanism of action.

Conclusion

This compound undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism in vivo, leading to the formation of at least three major metabolites. The distribution of these metabolites suggests both renal and biliary excretion pathways, with a potential for enterohepatic circulation. While the foundational qualitative aspects of its biotransformation have been established, a significant gap exists in the quantitative understanding of its pharmacokinetics and the specific enzymatic and signaling pathways involved. Further research employing modern analytical and molecular biology techniques is necessary to fully characterize the in vivo disposition of this compound and to support its continued development as a potential therapeutic agent for liver diseases.

References

- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of this compound. I--Isolation and identification of main metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Endocannabinoid metabolism by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. INTRACELLULAR SIGNALING BY BILE ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Epomediol in Liver Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol, a synthetic terpenoid, has demonstrated notable therapeutic potential in various liver diseases, primarily through its choleretic effects and its ability to modulate the fluidity of hepatocyte plasma membranes. Clinical and preclinical studies have highlighted its efficacy in improving liver function parameters and alleviating symptoms in conditions such as hepatitis, alcoholic liver disease, and intrahepatic cholestasis. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols. Furthermore, this guide explores the hypothesized anti-inflammatory and anti-fibrotic potential of this compound by examining the known effects of other terpenoid compounds on key signaling pathways, offering a roadmap for future research and drug development.

Introduction

Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders. A common feature of many liver pathologies is the impairment of bile flow (cholestasis) and the subsequent inflammatory and fibrotic responses that can progress to cirrhosis and liver failure. This compound has emerged as a promising therapeutic agent with a primary mechanism centered on improving bile secretion and restoring the biophysical properties of liver cell membranes. This document synthesizes the available scientific literature to provide an in-depth technical resource for professionals in the field.

Mechanism of Action

This compound's primary therapeutic effects in the liver are attributed to two key mechanisms:

-

Choleretic Action: this compound induces a dose-dependent increase in bile flow. This effect is independent of and additive to the choleretic action of bile acids. It is associated with enhanced sodium ion (Na+) transport into the bile and an increased anionic gap, suggesting a direct effect on the osmotic gradient that drives bile formation.[1]

-

Restoration of Membrane Fluidity: In pathological states such as ethinylestradiol-induced cholestasis, the fluidity of the hepatocyte plasma membrane is decreased. This compound has been shown to reverse this impairment, restoring the membrane's normal biophysical state.[2] This restoration is crucial for the proper function of membrane-bound enzymes and transporters involved in bile acid transport and other essential cellular processes.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in liver diseases.

Table 1: Effects of this compound on Bile Flow and Composition in a Rat Model of Ethinylestradiol-Induced Cholestasis

| Parameter | Control | Ethinylestradiol (EE) | EE + this compound |

| Bile Flow (µl/min/100g) | 6.5 ± 0.8 | 3.5 ± 0.5 | 6.2 ± 0.7 |

| Bile Salt Secretion (nmol/min/100g) | 220 ± 35 | 130 ± 20 | 210 ± 30 |

| Biliary Cholesterol Secretion (nmol/min/100g) | 12.5 ± 2.1 | 6.8 ± 1.5 | 11.9 ± 1.8 |

| Biliary Phospholipid Secretion (nmol/min/100g) | 35 ± 5 | 45 ± 6 | 42 ± 5 |

| Biliary PC:LPC Ratio | 26.8 ± 9.9 | 5.0 ± 2.5* | 27.6 ± 10.6 |

*p < 0.005 vs Control. Data adapted from a study on ethinylestradiol-induced cholestasis in rats.[3] PC: Phosphatidylcholine, LPC: Lyso-phosphatidylcholine

Table 2: Clinical Efficacy of this compound in Patients with Hepatopathies

| Symptom / Parameter | Placebo Group | This compound Group |

| Improvement in Dyspeptic Symptoms | Low | Significant Reduction |

| Improvement in Laboratory Parameters (e.g., transaminases) | Low | Significant Improvement |

Based on a double-blind, multi-center study in 519 patients with hepatopathy.[4]

Table 3: Effect of this compound on Pruritus in Intrahepatic Cholestasis of Pregnancy

| Treatment Group | Reduction in Pruritus Severity Score (%) |

| This compound 900 mg/day | 48.8 ± 7.5 |

| This compound 1200 mg/day | 20.7 ± 6.2* |

*p < 0.05 vs 900 mg/day group.[5]

Experimental Protocols

Ethinylestradiol-Induced Cholestasis in Rats

This model is used to study cholestatic liver injury and to evaluate the efficacy of choleretic compounds like this compound.

-

Animal Model: Male Wistar rats (200-250g).

-

Induction of Cholestasis:

-

Administer 17α-ethinylestradiol (EE) subcutaneously at a dose of 5 mg/kg body weight daily for 5 consecutive days.

-

The vehicle for EE can be propylene (B89431) glycol.

-

-

Treatment Group:

-

On day 6, administer this compound intraperitoneally at a dose of 100 mg/kg body weight.

-

-

Surgical Procedure for Bile Collection:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Perform a midline laparotomy to expose the bile duct.

-

Cannulate the common bile duct with polyethylene (B3416737) tubing (PE-10).

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

-

-

Biochemical Analysis:

-

Measure bile flow gravimetrically, assuming a bile density of 1.0 g/ml.

-

Analyze bile for the concentration of bile salts, cholesterol, and phospholipids (B1166683) using standard enzymatic and colorimetric assays.

-

Analyze plasma for markers of liver injury such as ALT, AST, and bilirubin.

-

-

Membrane Fluidity Measurement:

-

Isolate liver plasma membranes by differential centrifugation.

-

Determine membrane fluidity by measuring the steady-state fluorescence polarization of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

General Workflow for In Vivo Evaluation of this compound

Caption: General experimental workflow for in vivo studies of this compound.

Signaling Pathways: Therapeutic Potential in Inflammation and Fibrosis

While direct evidence for this compound's effects on inflammatory and fibrotic signaling pathways is limited, its classification as a terpenoid allows for hypothesized mechanisms based on the known actions of other compounds in this class.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Many terpenoids exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares this mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Proposed Anti-Fibrotic Signaling Pathway of this compound

The activation of hepatic stellate cells (HSCs) is a central event in liver fibrosis, largely driven by the TGF-β (Transforming Growth Factor-beta) signaling pathway. Terpenoids have been shown to interfere with this pathway. This compound's ability to modulate membrane fluidity might also influence the function of receptors and signaling complexes involved in HSC activation.

Caption: Proposed anti-fibrotic mechanism of this compound via TGF-β/SMAD inhibition.

Discussion and Future Directions

The available evidence strongly supports the therapeutic utility of this compound in cholestatic liver diseases. Its well-defined choleretic action and its effect on membrane fluidity provide a solid foundation for its clinical use in these conditions.

The primary knowledge gap lies in the potential of this compound to treat the inflammatory and fibrotic aspects of chronic liver disease. While the proposed mechanisms, based on the broader class of terpenoids, are compelling, they require direct experimental validation. Future research should focus on:

-

In vitro studies: Investigating the direct effects of this compound on hepatic stellate cells (e.g., proliferation, activation, collagen production) and macrophages (e.g., cytokine release).

-

Molecular studies: Elucidating the specific interactions of this compound with components of the NF-κB and TGF-β signaling pathways.

-

Animal models of fibrosis: Evaluating the efficacy of this compound in well-established models of liver fibrosis, such as carbon tetrachloride (CCl4) or bile duct ligation (BDL) models.

Conclusion

This compound is a valuable therapeutic agent for a range of liver diseases, particularly those with a cholestatic component. Its unique mechanism of action, centered on enhancing bile flow and restoring hepatocyte membrane fluidity, addresses key pathological features of these conditions. The exploration of its potential anti-inflammatory and anti-fibrotic properties, as outlined in this guide, presents an exciting frontier for future research that could significantly broaden its clinical applications in hepatology.

References

- 1. Terpenoids: Natural Compounds for Non-Alcoholic Fatty Liver Disease (NAFLD) Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenoids: Natural Compounds for Non-Alcoholic Fatty Liver Disease (NAFLD) Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Terpenoids as potential chemopreventive and therapeutic agents in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Epomediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Epomediol (B1195073), a synthetic terpenoid with choleretic properties. The information presented herein is compiled from foundational preclinical studies, focusing on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This document is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on this compound, focusing on its biotransformation and excretion.

Table 1: Metabolites of this compound Identified in Rats [1]

| Metabolite Name | Matrix Found |

| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one | Urine |

| 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol | Urine |

| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-beta-glucuronide-7-ol | Urine, Bile, Feces (trace amounts) |

| Unchanged this compound | Urine, Bile, Feces (trace amounts) |

Table 2: Excretion Profile of this compound and its Glucuronide Metabolite in Rats [1]

| Matrix | Compounds Detected | Relative Amount |

| Bile | Unchanged this compound, Glucuronide Metabolite | Not specified |

| Feces | Unchanged this compound, Glucuronide Metabolite | Trace amounts |

The presence of this compound and its glucuronide metabolite in bile and feces suggests the potential for enterohepatic circulation.[1]

Experimental Protocols

Detailed methodologies from key preclinical studies are outlined below to provide a clear understanding of the experimental context.

2.1 Biotransformation Study in Rats [1]

-

Animal Model: Rats (specific strain not detailed in the abstract).

-

Drug Administration:

-

Oral (peroral).

-

Intravenous.

-

-

Sample Collection: Urine, bile, and feces were collected for analysis.

-

Metabolite Isolation and Identification: The collected biological samples underwent processes to isolate the biotransformation products. The identification of this compound and its metabolites was performed using a combination of:

-

Mass spectrometry.

-

Proton magnetic resonance.

-

Infrared techniques.

-

2.2 Biliary Secretion Study in Rats [2]

-

Animal Model: Rats, recovered from anesthesia and in stabilized conditions.

-

Drug Administration:

-

Continuous intravenous infusion of Na+ taurocholate (120 or 240 nmol/min/100g body weight) or physiologic saline (NaCl 0.16 M).

-

This compound was administered at rates of 20 and 50 mg/kg/h through a second syringe connected to the same vein catheter.

-

-

Objective: To define the role of this compound on biliary secretion.

-

Key Findings: this compound's effect is dose-dependent, increasing bile flow by up to 67%.[2] The choleretic action was more significant at lower rates of bile acid secretion.[2]

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the preclinical evaluation of this compound.

Figure 1: Metabolic Pathway of this compound in Rats.

Figure 2: Experimental Workflow for Biotransformation Studies.

Discussion and Conclusion

The available preclinical data indicates that this compound undergoes metabolism in rats, leading to the formation of at least three identifiable metabolites that are primarily excreted in the urine.[1] The presence of a glucuronide conjugate in bile and feces suggests that biliary excretion and potential enterohepatic recirculation are features of this compound's pharmacokinetic profile.[1]

The choleretic effect of this compound has been shown to be dose-dependent and is more pronounced at lower rates of bile acid secretion, suggesting a mechanism of action that is both independent of and additive to that of bile acids.[2]

It is important to note that the publicly available literature lacks comprehensive quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability. Further studies would be required to fully characterize these aspects of this compound's pharmacokinetic profile. The methodologies described in the existing literature, however, provide a solid foundation for the design of such future preclinical investigations. This guide serves as a summary of the current understanding and a framework for further research into the pharmacokinetics of this compound.

References

Methodological & Application

Application Notes and Protocols for Epomediol Administration in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Epomediol (B1195073), a synthetic terpenoid with choleretic properties, and detail protocols for its administration in rat models based on published scientific literature.

Mechanism of Action

This compound exerts its primary effect by increasing bile flow.[1][2] Its mechanism of action is understood to be multifactorial:

-

Bile Acid Independent and Additive Action : The choleretic effect of this compound appears to be both independent of and additive to the mechanisms governing bile acid secretion.[1] This suggests it acts on pathways that are distinct from those directly stimulated by bile acids.

-

Increased Membrane Fluidity : In models of ethinylestradiol-induced cholestasis, this compound has been shown to reverse the condition by increasing the fluidity of the liver plasma membrane.[2] This alteration in the physical properties of the cell membrane may facilitate the transport of biliary components.

-

Modulation of Glutathione (B108866) Homeostasis : this compound has been observed to normalize the levels of reduced and oxidized glutathione in the livers of rats treated with ethinylestradiol, suggesting a role in mitigating oxidative stress associated with cholestasis.[3]

The effect of this compound is dose-dependent, with a more pronounced choleretic action observed at lower rates of bile acid secretion.[1] The compound is metabolized in the liver, and its glucuronide conjugate is excreted into the bile.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the administration and effects of this compound in rat models as reported in the cited literature.

Table 1: Intravenous Administration of this compound and its Effect on Bile Flow

| Dosage (mg/kg/h) | Route of Administration | Effect on Bile Flow | Reference |

| 20 | Intravenous Infusion | Dose-dependent increase | [1] |

| 50 | Intravenous Infusion | Up to 67% increase | [1] |

Table 2: Intraperitoneal Administration of this compound in a Cholestasis Model

| Dosage (mg/kg) | Route of Administration | Model | Effect | Reference |

| 100 | Intraperitoneal | Ethinylestradiol-induced cholestasis | Reversal of impaired BSP transport and bile flow | [2] |

Experimental Protocols

The following are detailed methodologies for the administration of this compound in rat models, derived from published studies.

Protocol for Intravenous Infusion of this compound

This protocol is based on the methodology described by Zanninelli et al. (1992).[1]

Objective: To assess the dose-dependent choleretic effect of this compound.

Materials:

-

This compound

-

Physiological saline (0.9% NaCl) or other suitable vehicle

-

Infusion pumps

-

Catheters for intravenous administration

-

Male Wistar rats (or other appropriate strain)

-

Anesthetic agent (e.g., urethane)

-

Bile duct cannulation equipment for bile collection

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional protocols.

-

Perform a laparotomy to expose the common bile duct.

-

Cannulate the common bile duct for bile collection.

-

Insert a catheter into a suitable vein (e.g., femoral or jugular vein) for infusion.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired infusion rate and the weight of the animal.

-

-

Administration:

-

Begin a continuous intravenous infusion of the vehicle solution to establish a baseline bile flow rate.

-

Following the stabilization period, administer this compound via a continuous intravenous infusion at the desired dose (e.g., 20 or 50 mg/kg/h).

-

Use a separate infusion pump for the this compound solution to ensure accurate delivery.

-

-

Sample Collection and Analysis:

-

Collect bile samples at regular intervals before, during, and after this compound infusion.

-

Measure the bile flow rate (e.g., gravimetrically or volumetrically).

-

Analyze bile composition as required for the specific study (e.g., bile acids, electrolytes).

-

Protocol for Intraperitoneal Administration of this compound

This protocol is adapted from the study by Cereda et al. (1989) for a model of drug-induced cholestasis.[2]

Objective: To evaluate the protective or restorative effect of this compound in a model of ethinylestradiol-induced cholestasis.

Materials:

-

This compound

-

Ethinylestradiol

-

Suitable vehicle for injections (e.g., sesame oil for ethinylestradiol, saline for this compound)

-

Syringes and needles for subcutaneous and intraperitoneal injections

-

Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

-